4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-(4-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S2/c1-17-5-7-21(8-6-17)31(26,27)24-11-9-23(10-12-24)25(13-14-30-23)32(28,29)22-19(3)15-18(2)16-20(22)4/h5-8,15-16H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFMCKZEJRACRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure. The reaction conditions often require the use of a base such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions including:
Oxidation: The sulfonyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler spirocyclic structures.
Substitution: The mesitylsulfonyl and tosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler spirocyclic compounds.
Scientific Research Applications
4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a scaffold for drug discovery.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It is explored for its potential therapeutic properties, including as inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonyl vs. Carbonyl Substituents
Fluorine Substitution
Spirocyclic Core Modifications
- The 1-oxa-4,8-diazaspiro[4.5]decane core is conserved across all compounds, but substituent variations at the 4- and 8-positions dictate applications. For instance:
Biological Activity
4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound known for its unique spirocyclic structure, which consists of a diazaspirodecane core linked by sulfonyl groups. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.
- Molecular Formula: C23H30N2O5S2
- Molecular Weight: 466.64 g/mol
- Structural Features: The compound features a spiro linkage between a diazaspirodecane core and mesitylsulfonyl and tosyl groups, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes involved in cell signaling pathways. The sulfonyl groups enhance binding affinity, allowing the compound to modulate the activity of these targets effectively. Notably, it has shown potential in influencing pathways related to necroptosis and inflammation.
Pharmacological Applications
-
Inhibition of Enzymes:
- The compound has been studied for its ability to inhibit enzymes associated with necroptosis, particularly receptor-interacting protein kinase 1 (RIPK1). This inhibition may lead to reduced inflammation and apoptosis in various cellular contexts.
-
Therapeutic Potential:
- Research indicates that the compound could serve as a therapeutic agent in conditions characterized by excessive cell death or inflammation. Its unique structure allows it to act selectively on specific receptors, potentially minimizing side effects compared to traditional therapies.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:
| Study Focus | EC50 (nM) | Mechanism of Action |
|---|---|---|
| RIPK1 Inhibition | 29.5 | Modulates necroptosis pathways |
| Inflammatory Response | Varies | Reduces pro-inflammatory cytokine levels |
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a murine model of cystinuria, where it demonstrated significant inhibition of l-cystine crystallization, suggesting its potential for preventing stone formation in the urinary tract .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step synthetic routes utilizing organic solvents and catalysts. Key steps include:
- Formation of Spiro Structure:
- Utilizing tetrahydropyran derivatives and specific halogenated reagents under controlled conditions.
- Optimization for Industrial Production:
- Scaling up reactions using continuous flow reactors to enhance yield and consistency.
Comparison with Related Compounds
The biological activity of this compound can be compared with other spiro compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decane | Contains diazaspiro framework | High affinity for M1 and M2 receptors |
| 8-Oxa-2-azaspiro[4.5]decane | Lacks sulfonyl groups | Focused on different biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
